6-Formyl Regioisomer Differentiation
The compound's unique 4-pivalamide substitution on a 2-chloro-3-formylpyridine core distinguishes it from the 6-formyl analog, N-(2-Chloro-6-formylpyridin-3-yl)pivalamide (CAS 1142191-76-1). This regioisomerism is critical for the design of specific kinase inhibitors . While the molecular formula and weight are identical, their different substitution patterns lead to distinct physicochemical properties and downstream applications. For example, the 6-formyl analog is specifically referenced for use in the preparation of PET imaging agents for Alzheimer's disease diagnosis, a therapeutic area not directly associated with the 4-pivalamide compound in the same references .
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 2-chloro-3-formylpyridin-4-yl pivalamide (CAS 338452-91-8) |
| Comparator Or Baseline | 2-chloro-6-formylpyridin-3-yl pivalamide (CAS 1142191-76-1) |
| Quantified Difference | Structural isomer (different positions of formyl and pivalamide groups) |
| Conditions | Structural analysis based on vendor and database descriptions |
Why This Matters
Procurement of the incorrect regioisomer will yield a molecule with a different reactivity profile and is unsuitable for synthetic routes designed around the 4-pivalamide scaffold.
